2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide
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Description
2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide is a chemical compound with the CAS Number: 877977-37-2 . It has a molecular weight of 304.75 . The compound is typically stored at room temperature and is available in powder form . The IUPAC name for this compound is N-(4-{[(chloroacetyl)amino]sulfonyl}benzyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClN2O4S/c1-8(15)13-7-9-2-4-10(5-3-9)19(17,18)14-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 304.75 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
The compound 2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide is involved in various chemical reactions leading to the synthesis of novel compounds. For instance, its reaction with heteroarylthiones has been used to synthesize 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, which upon further reaction, can be transformed into pyridin-2(1H)-ones containing a divalent sulfur atom. This process demonstrates its utility in creating heterocyclic compounds with potential pharmacological activities (Savchenko et al., 2020).
Antimicrobial Applications
Derivatives of this compound have shown promising results in antimicrobial studies. Synthesized sulfide and sulfone derivatives have been evaluated for their activity against a variety of bacterial and fungal strains, indicating the potential for developing new antimicrobial agents from this chemical backbone (Badiger et al., 2013).
Photoregulated Release of Pharmaceuticals
In another innovative application, derivatives of this compound have been used in the design of photoresponsive molecularly imprinted hydrogels. These materials can photoregulate the release and uptake of pharmaceuticals in aqueous media, showcasing an advanced approach to controlled drug delivery systems (Gong et al., 2008).
Properties
IUPAC Name |
N-[4-(acetamidomethyl)phenyl]sulfonyl-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4S/c1-8(15)13-7-9-2-4-10(5-3-9)19(17,18)14-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXXOSDUKLRVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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